molecular formula Co(NO3)2<br>CoN2O6 B088058 Cobalt nitrate CAS No. 14216-74-1

Cobalt nitrate

Cat. No. B088058
Key on ui cas rn: 14216-74-1
M. Wt: 182.94 g/mol
InChI Key: UFMZWBIQTDUYBN-UHFFFAOYSA-N
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Patent
US04902587

Procedure details

62.5 g of carboxymethyl cellulose was added to 2.5 liters of distilled water and the mixture was kneaded and deaerated to obtain a binder solution. To this binder solution were added 2.5 kg of a nickel powder of about 3 μm in average particle size and 360 g of a chromium oxide powder of about 3 μm in average particle size, followed by further kneading and deaeration to obtain a slurry. A wire gauze of 40 meshes was passed through this slurry solution to deposit the slurry thereon and then this wire gauze was passed through a slit to adjust the thickness of the resulting electrode and dried. Thereafter, the electrode was sintered at 850° C. in a hydrogen atmosphere to obtain a nickel-chromium oxide porous sintered body. Then, an aqueous cobalt nitrate solution was prepared which was adjusted so that the amount of cobalt based on nickel was 5 atom %. The above nickel-chromium oxide porous sintered body was dipped in this aqueous cobalt nitrate solution for 15 minutes and then, was taken out, followed by removing an excess solution and drying. This was sintered at 700° C. in a hydrogen atmosphere to obtain a nickel-chromium oxide-cobalt ternary anode.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nickel-chromium oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Co:1].[O-2:2].[Cr+3:3].[Ni+2:4].[N+:5]([O-:8])([O-:7])=[O:6].[Co+2].[N+:10]([O-:13])([O-:12])=[O:11]>>[N+:5]([O-:8])([O-:7])=[O:6].[Co+2:1].[N+:10]([O-:13])([O-:12])=[O:11].[O-2:2].[Cr+3:3].[Ni+2:4].[Co:1] |f:1.2.3,4.5.6,7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Two
Name
nickel-chromium oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Cr+3].[Ni+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by removing an excess solution
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
This was sintered at 700° C. in a hydrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[O-2].[Cr+3].[Ni+2].[Co]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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